Tert-butyl 2-[[3-hydroxypropyl(methyl)amino]methyl]morpholine-4-carboxylate
Description
Tert-butyl 2-[[3-hydroxypropyl(methyl)amino]methyl]morpholine-4-carboxylate is a synthetic organic compound with a complex structure that includes a morpholine ring, a tert-butyl ester group, and a hydroxypropyl-substituted amino group
Properties
IUPAC Name |
tert-butyl 2-[[3-hydroxypropyl(methyl)amino]methyl]morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-14(2,3)20-13(18)16-7-9-19-12(11-16)10-15(4)6-5-8-17/h12,17H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQTVSAUDHSFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN(C)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[[3-hydroxypropyl(methyl)amino]methyl]morpholine-4-carboxylate typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification, often using tert-butyl chloroformate and a base such as triethylamine.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group is added through a nucleophilic substitution reaction, where 3-chloropropanol reacts with the morpholine derivative.
Methylation of the Amino Group: The final step involves the methylation of the amino group using methyl iodide or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for reagent addition and product isolation can also improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of aldehydes or ketones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it can be replaced or modified by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-[[3-hydroxypropyl(methyl)amino]methyl]morpholine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of morpholine derivatives on biological systems. Its structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The morpholine ring is a common motif in many drugs, and modifications of this compound could lead to new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 2-[[3-hydroxypropyl(methyl)amino]methyl]morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The morpholine ring can also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(methylamino)methylmorpholine-4-carboxylate: Lacks the hydroxypropyl group, making it less versatile in chemical reactions.
2-[[3-Hydroxypropyl(methyl)amino]methyl]morpholine-4-carboxylate: Without the tert-butyl group, it may have different solubility and stability properties.
Morpholine-4-carboxylate derivatives: Various derivatives with different substituents on the morpholine ring.
Uniqueness
Tert-butyl 2-[[3-hydroxypropyl(methyl)amino]methyl]morpholine-4-carboxylate is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
